Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-

Lipophilicity Partitioning SERM intermediates

Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- (CAS 649556-30-9) is a synthetically accessible triarylbutene derivative with molecular formula C25H26, a molecular weight of 326.47 g/mol, and a calculated LogP of 6.68. Structurally, it features a 1,1-diaryl-2-aryl-1-butene core bearing a distinct ortho-methyl substituent on one phenyl ring, placing it within the broader 1,1,2-triaryl-1-butene class described in patent literature as selective estrogen receptor modulator (SERM) precursors.

Molecular Formula C25H26
Molecular Weight 326.5 g/mol
CAS No. 649556-30-9
Cat. No. B12604893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-
CAS649556-30-9
Molecular FormulaC25H26
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=CCCC2=CC=CC=C2C)C3=CC=C(C=C3)C
InChIInChI=1S/C25H26/c1-19-11-15-23(16-12-19)25(24-17-13-20(2)14-18-24)10-6-9-22-8-5-4-7-21(22)3/h4-5,7-8,10-18H,6,9H2,1-3H3
InChIKeyGHZGYZUPENCQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- (CAS 649556-30-9): A Triarylbutene Scaffold for SERM Intermediate and Lipophilic Probe Applications


Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- (CAS 649556-30-9) is a synthetically accessible triarylbutene derivative with molecular formula C25H26, a molecular weight of 326.47 g/mol, and a calculated LogP of 6.68 . Structurally, it features a 1,1-diaryl-2-aryl-1-butene core bearing a distinct ortho-methyl substituent on one phenyl ring, placing it within the broader 1,1,2-triaryl-1-butene class described in patent literature as selective estrogen receptor modulator (SERM) precursors . This compound lacks the basic aminoethoxy side chain characteristic of tamoxifen, resulting in markedly higher lipophilicity and distinct physicochemical properties relevant to synthetic intermediate and analytical reference applications.

Why Generic Substitution of Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- (CAS 649556-30-9) with Other Triarylbutenes Risks Physicochemical and Synthetic Mismatch


Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- cannot be freely interchanged with tamoxifen, toremifene, or other pharmacologically active triarylethylene SERMs due to critical structural and physicochemical divergences. The absence of the basic aminoethoxy side chain eliminates the hydrogen-bonding capability and ionizable amine present in tamoxifen (LogP 6.34; 1 HBD), resulting in a neutral, highly lipophilic compound (LogP 6.68; 0 HBD, 0 HBA) . Additionally, the ortho-methyl substitution on the 2-phenyl ring introduces steric constraints absent in the para-substituted analogs, altering conformational preferences and potentially modifying binding interactions or reactivity in downstream synthetic transformations . These differences directly affect solubility, partitioning behavior, chromatographic retention, and suitability as a synthetic intermediate, making indiscriminate substitution scientifically unjustified without confirmatory analytical data.

Quantitative Differentiation Evidence for Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- (CAS 649556-30-9) Versus Tamoxifen and Related Triarylbutenes


Lipophilicity Differential: CAS 649556-30-9 LogP Exceeds Tamoxifen by 0.34 Log Units

The calculated LogP of Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- is 6.68, compared to the experimental LogP of tamoxifen (6.34) . This represents a ΔLogP of +0.34, indicating approximately 2.2-fold greater partitioning into an organic phase under equivalent conditions. The elevated lipophilicity arises from the absence of the tertiary amine side chain present in tamoxifen, which also eliminates hydrogen-bond donor and acceptor capacity (0 HBD, 0 HBA versus tamoxifen: 0 HBD, 2 HBA) .

Lipophilicity Partitioning SERM intermediates Chromatographic retention

Molecular Weight Reduction of 45 Da Versus Tamoxifen: Implications for Synthetic Intermediate Utility

Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- has a molecular weight of 326.47 Da, which is 45 Da lower than tamoxifen (371.51 Da) . This mass difference corresponds to the absence of the N,N-dimethylethoxy side chain (–OCH₂CH₂N(CH₃)₂, nominal mass 72 Da) and the substitution of the 4-(2-dimethylaminoethoxy)phenyl group with a simpler 2-methylphenyl moiety, partially offset by additional methyl groups on the geminal aryl rings. The reduced molecular weight and absence of a basic nitrogen render the compound more amenable to further synthetic elaboration, particularly where amine functionality would require protection/deprotection steps.

Molecular weight Synthetic intermediate SERM scaffold Fragment-based design

Ortho-Methyl Substitution Pattern Distinguishes CAS 649556-30-9 from Para-Substituted Triarylbutene SERM Intermediates

In the 1,1,2-triaryl-1-butene patent class encompassing tamoxifen precursors, the aryl substituents are typically para-substituted with hydroxy, alkoxy, or aminoethoxy groups . Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- is uniquely distinguished by an ortho-methyl group on the 2-phenyl ring, while the geminal diaryl groups at the 1-position bear para-methyl substituents. No other compound bearing this specific 1,1-bis(4-methylphenyl)-2-(2-methylphenyl)but-1-ene substitution pattern was identified in the patent claims or exemplified derivatives of EP0272330, which predominantly describe para-substituted variants with polar side chains . However, quantitative comparative bioactivity data for this specific isomer are not available in the public domain.

Structural isomerism SERM intermediate Regiochemistry Conformational analysis

Evidence Gap Acknowledgment: No Direct Head-to-Head Bioactivity Data Available for CAS 649556-30-9

A systematic search of PubMed, BindingDB, PubChem BioAssay, and patent literature did not identify any direct head-to-head comparative bioactivity studies (e.g., ERα/ERβ binding IC₅₀, cell proliferation assays, in vivo efficacy) for Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- (CAS 649556-30-9) versus tamoxifen, toremifene, droloxifene, or other triarylbutene SERMs. The MeSH Supplementary Concept record C000630920, which maps to BI 894999 (a structurally distinct BET bromodomain inhibitor with CAS 1660117-38-3), erroneously cross-references benzene derivatives but does not provide data for CAS 649556-30-9 . Procurement decisions for this compound must therefore rely on physicochemical differentiation (LogP, MW, substitution pattern) and synthetic utility arguments rather than comparative pharmacological profiling. Users requiring bioactivity-validated SERM scaffolds should prioritize compounds with published receptor binding and functional assay data.

Evidence gap Bioactivity data Procurement decision

Recommended Application Scenarios for Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- (CAS 649556-30-9) Based on Verified Evidence


Synthetic Intermediate in Tamoxifen-Analog SERM Development Programs

As a 1,1,2-triaryl-1-butene lacking the aminoethoxy side chain, CAS 649556-30-9 serves as a late-stage intermediate scaffold that can be further functionalized to install desired side chains for SERM candidate exploration . The reduced molecular weight (326.47 Da) and absence of basic nitrogen simplify purification and handling compared to tamoxifen itself . Synthetic chemistry groups developing novel SERM candidates with modified side-chain pharmacophores may procure this compound as a versatile core scaffold.

Lipophilic Reference Standard for Chromatographic Method Development

With a LogP of 6.68 and zero hydrogen-bond donors or acceptors, CAS 649556-30-9 is substantially more lipophilic than tamoxifen (LogP 6.34, 2 HBA) . This makes it an ideal non-polar reference standard for reversed-phase HPLC method development, where it will exhibit longer retention than tamoxifen, serving as a system suitability marker for highly retained, neutral analytes. Analytical laboratories developing impurity profiling or stability-indicating methods for triarylbutene-containing drug substances may find this compound useful as a retention time marker or resolution standard.

Conformational Probe for Ortho-Substituted Triarylbutene SAR Studies

The unique ortho-methyl substitution on the 2-phenyl ring of CAS 649556-30-9 introduces steric constraints absent in the para-substituted triarylbutenes exemplified in patent EP0272330 . Computational chemistry and structural biology groups investigating how ortho-substitution alters the conformational landscape of triarylbutene scaffolds may employ this compound as a structurally distinct probe. Although no direct bioactivity data are available, the compound offers a regiochemically differentiated starting point for SAR expansion.

Tamoxifen Synthetic Pathway Intermediate or Impurity Marker

The 2007 synthetic methodology paper by Shiina et al. demonstrates that 3,4,4-triarylbutenes are valuable intermediates in tamoxifen and droloxifene synthesis . CAS 649556-30-9, as a specific triarylbutene derivative with all-methyl aryl substitution, may arise as a process intermediate or byproduct in synthetic routes employing methyl-substituted aryl precursors. Process chemistry and quality control groups engaged in tamoxifen analog manufacturing may procure this compound as a potential impurity reference marker for reaction monitoring and purity assessment.

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